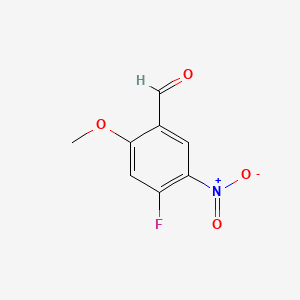
4-Fluoro-2-methoxy-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzaldehyde typically involves the nitration of 4-methoxybenzaldehyde. This can be achieved using nitrating agents such as nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions. The purity and yield of the product are critical factors in industrial synthesis, and advanced purification techniques may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-methoxy-5-nitrobenzoic acid.
Reduction: 4-Fluoro-2-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzaldehyde depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density on the benzene ring and influences the compound’s reactivity in electrophilic and nucleophilic reactions. The methoxy group is an electron-donating group, which can stabilize certain reaction intermediates. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzaldehyde: Similar structure but lacks the fluorine atom.
4-Methoxybenzaldehyde: Lacks both the nitro and fluorine groups.
4-Fluoro-3-nitrobenzaldehyde: Different positioning of the nitro group.
Uniqueness
4-Fluoro-2-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C8H6FNO4 |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-4H,1H3 |
InChI Key |
GFCJKFUHLFGAJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















